[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine
Description
Historical Context and Development
The compound 1-(2-Bromo-5-methylphenyl)ethylamine emerged as part of broader efforts to explore structurally modified phenethylamine derivatives for applications in medicinal chemistry and materials science. While its exact synthesis timeline remains undocumented in public literature, its development aligns with advancements in organobromine chemistry during the late 20th and early 21st centuries. Brominated aromatic compounds gained prominence due to their utility in cross-coupling reactions and as intermediates in pharmaceutical synthesis. The incorporation of ethyl and methyl substituents on the phenethylamine backbone reflects strategies to modulate steric and electronic properties, akin to modifications seen in psychoactive phenethylamines like 2C-B. Patent activity surrounding related brominated intermediates (e.g., synthesis of 5-bromo-2-methoxyphenol) underscores the industrial relevance of such compounds, though specific applications of 1-(2-Bromo-5-methylphenyl)ethylamine remain proprietary or under investigation.
Nomenclature and Structural Identifiers
The systematic IUPAC name 1-(2-bromo-5-methylphenyl)-N-ethylethanamine unambiguously defines its structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C$${11}$$H$${16}$$BrN |
| Molecular Weight | 242.16 g/mol |
| SMILES | CC(C)(NCC)C1=CC(=C(C=C1)Br)C |
| InChI Key | BCXMDVDRTUQXFD-UHFFFAOYSA-N |
The structure comprises a brominated phenyl ring (2-bromo-5-methyl substitution) linked to an ethylamine sidechain, with an additional ethyl group on the amine nitrogen. This configuration introduces stereoelectronic effects that influence reactivity, as the bromine atom acts as an electron-withdrawing group, while the methyl and ethyl substituents enhance lipophilicity.
Position in Organobromide Chemistry
As an organobromine compound, 1-(2-Bromo-5-methylphenyl)ethylamine exemplifies the versatility of carbon-bromine bonds in synthetic chemistry. Bromine's electronegativity (2.96) renders the aryl bromide susceptible to nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions. For instance, Suzuki-Miyaura cross-coupling could replace the bromine with aryl or heteroaryl groups, enabling diversification of the phenyl ring. The compound’s stability under inert conditions aligns with trends in brominated intermediates, which are often preferred over iodides for their balance of reactivity and cost. Additionally, the ethylamine sidechain provides a site for further functionalization, such as reductive amination or acylation, underscoring its role as a multifunctional building block.
Relationship to Phenethylamine Derivatives
Phenethylamine derivatives are characterized by a benzene ring connected to an ethylamine chain, with substitutions modulating biological and chemical properties. 1-(2-Bromo-5-methylphenyl)ethylamine shares structural homology with psychedelic phenethylamines (e.g., 2C-B), where halogenation at the 4-position enhances receptor affinity. However, the 2-bromo-5-methyl substitution and N-ethyl group in this compound likely redirect its reactivity and steric profile, distinguishing it from classical psychoactive analogs. Comparative analysis with NBOMe derivatives (e.g., 25B-NBOMe) reveals that N-alkylation can drastically alter pharmacokinetics, though this compound’s specific pharmacological profile remains uncharacterized. Its design principles mirror strategies in drug discovery, where halogenation and alkylation optimize target engagement and metabolic stability.
Properties
IUPAC Name |
1-(2-bromo-5-methylphenyl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJTIFZSJMJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=C(C=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (5-Bromo-2-methylphenyl)methylamine
This synthesis typically involves the bromination of 2-methylphenylmethanol followed by amination.
- Bromination: Bromine is used in the presence of a catalyst, such as iron powder, to brominate 2-methylphenylmethanol.
- Amination: The resulting 5-bromo-2-methylbenzyl bromide is reacted with ethylamine to produce the desired product.
Detailed Preparation of Intermediates
The synthesis of complex molecules often involves creating specific intermediate compounds. For instance, 2-bromo-5-methylpyridine is a precursor used in various reactions.
Reaction with N-Bromosuccinimide (NBS):
- 2-Bromo-5-methylpyridine is reacted with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with a catalytic amount of azobisisobutyronitrile (AIBN).
- The reaction mixture is heated to 75°C for approximately 4 hours.
- The mixture is then quenched with water and extracted with ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and concentrated under vacuum.
- The crude product is purified by flash column chromatography using a gradient of ethyl acetate in hexane to yield 2-bromo-5-(bromomethyl)pyridine.
- Equation:
$$
\text{2-Bromo-5-methylpyridine} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4, 75^\circ\text{C}} \text{2-Bromo-5-(bromomethyl)pyridine}
$$
Alternative Procedure for 2-Bromo-5-(bromomethyl)pyridine:
- A solution of 2-bromo-5-methylpyridine and N-bromosuccinimide in carbon tetrachloride is irradiated with a 300-watt lamp.
- After 3 hours, the solution is cooled, and the solvent is removed under vacuum.
- The residue is partitioned between ethyl acetate and water, and the organic phase is washed with a saturated sodium chloride solution and dried over magnesium sulfate.
- The product is purified by flash chromatography on silica gel using 7% ethyl acetate in hexane.
Synthesis Involving Coupling Reactions
Coupling reactions are employed to join two different aromatic or heterocyclic fragments.
- Reaction with 5-Chloro-2-pyridinol:
- React 5-chloro-2-pyridinol with 2-bromo-5-methylpyridine in the presence of copper and potassium carbonate (K2CO3) in dichloromethane.
- The reaction is heated at 180°C for 16 hours.
- The mixture is cooled, diluted with ethyl acetate, and washed with saturated sodium bicarbonate.
- The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over sodium sulfate (Na2SO4), and evaporated under vacuum.
- The residue is chromatographed on silica gel using an ethyl acetate/dichloromethane gradient to yield the coupled product, 5-chloro-5'-methyl-[1,2']bipyridinyl-2-one.
- Equation:
$$
\text{5-Chloro-2-pyridinol} + \text{2-Bromo-5-methylpyridine} \xrightarrow{\text{Cu, K}2\text{CO}3, \text{CH}2\text{Cl}2, 180^\circ\text{C}} \text{5-Chloro-5'-methyl-[1,2']bipyridinyl-2-one}
$$
Production of Ripretinib Intermediate
The preparation of Ripretinib involves forming complex intermediates through a series of reactions.
- Reaction with Methyl Amine:
- Methyl amine is added to a mixture of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one in 1,4-dioxane.
- The reaction mixture is heated and stirred in an autoclave vessel for 15 hours at 100-105°C.
- The mixture is cooled and distilled. Water is added, and the resulting solid is filtered.
- Isopropanol is added to the filtered solid, stirred, and filtered again to obtain the titled product.
Industrial Production Methods
Industrial methods for producing (5-Bromo-2-methylphenyl)methylamine involve similar chemical steps as those used in the laboratory, but they are performed on a larger scale with optimized conditions for yield and purity.
- Continuous Flow Reactors: These reactors ensure consistent reaction conditions and product quality.
- Automated Systems: Automation helps in maintaining precise control over reaction parameters, increasing efficiency and reducing variability.
Data Table: Preparation Methods and Conditions
| Starting Material | Reagent(s) | Conditions | Product |
|---|---|---|---|
| 2-Methylphenylmethanol | Bromine, Iron Powder | Bromination | 5-Bromo-2-methylbenzyl bromide |
| 5-Bromo-2-methylbenzyl bromide | Ethylamine | Amination | (5-Bromo-2-methylphenyl)methylamine |
| 2-Bromo-5-methylpyridine | NBS, AIBN | CCl4, 75°C, 4h | 2-Bromo-5-(bromomethyl)pyridine |
| 2-Bromo-5-methylpyridine | NBS | Carbon tetrachloride, 300-watt lamp, 3h | 2-Bromo-5-(bromomethyl)pyridine |
| 5-Chloro-2-pyridinol | 2-Bromo-5-methylpyridine, Copper, K2CO3 | Dichloromethane, 180°C, 16h | 5-Chloro-5'-methyl-[1,2']bipyridinyl-2-one |
| 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one | Methyl Amine | 1,4-dioxane, Autoclave, 100-105°C, 15h | 3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of de-brominated products.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: 1-(2-Bromo-5-methylphenyl)ethylamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its brominated aromatic ring allows for further functionalization, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, where it could be explored for its pharmacological properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.
Industry: In the industrial sector, 1-(2-Bromo-5-methylphenyl)ethylamine can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methylphenyl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and ethylamine side chain can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Halogen and Alkyl Substituents
- (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (C₉H₁₂BrNO, MW: 230.10 g/mol): The methoxy group enhances electron density on the aromatic ring, contrasting with the methyl group’s inductive electron-donating effect.
Aromatic System Modifications
- 2-(5-Bromopyrimidin-2-yl)ethylamine (C₇H₁₀BrN₃, MW: 216.08 g/mol): Replacing the benzene ring with a pyrimidine heterocycle introduces nitrogen atoms, altering basicity and enabling coordination with metal catalysts .
- [1-(5-Methylthiophen-2-yl)ethyl][1-(2-methylphenyl)ethyl]amine (C₁₆H₂₁NS, MW: 259.41 g/mol): A thiophene ring instead of benzene modifies π-electron delocalization and may enhance binding to sulfur-containing biological targets .
Functional Group Comparisons
- 1-(2-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid (C₁₂H₁₃BrO₃, MW: 285.13 g/mol): Replacing the ethylamine group with a cyclopropane-carboxylic acid moiety introduces rigidity and acidity, relevant in drug design for metabolic stability .
- N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (): The trifluoromethoxy group and acetamide functionality enhance lipophilicity and resistance to enzymatic degradation compared to simple amines.
Research Findings and Data
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features | References |
|---|---|---|---|---|---|
| 1-(2-Bromo-5-methylphenyl)ethylamine | C₁₀H₁₃BrN | 227.12 | 2-Bromo, 5-methylphenyl, ethyl | Brominated aromatic primary amine | |
| 1-(2-Bromo-5-chlorophenyl)ethylamine | C₁₀H₁₃BrClN | 262.57 | 2-Bromo, 5-chlorophenyl, ethyl | Chloro substituent enhances electronegativity | |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | C₉H₁₂BrNO | 230.10 | 2-Bromo, 5-methoxy, methylamine | Methoxy improves solubility | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₀BrN₃ | 216.08 | Pyrimidine ring, methylamine | Heterocyclic nitrogen enhances basicity |
Biological Activity
The compound 1-(2-Bromo-5-methylphenyl)ethylamine is a member of the amine family, characterized by its unique structure that includes a brominated aromatic ring. Its biological activity has garnered interest due to its potential applications in pharmacology and medicinal chemistry. This article explores the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of 1-(2-Bromo-5-methylphenyl)ethylamine is primarily attributed to its interactions with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways, although detailed mechanisms remain to be fully elucidated.
Pharmacological Effects
Research indicates that compounds similar to 1-(2-Bromo-5-methylphenyl)ethylamine exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties, particularly against strains such as E. coli and Aspergillus niger .
- Anti-inflammatory Properties : Compounds within this class have demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Neuropharmacological Effects : Certain amines have been explored for their impact on neurotransmitter systems, potentially influencing mood and cognitive functions.
Table 1: Biological Activity Summary
| Study Reference | Activity Type | Findings |
|---|---|---|
| Antiparasitic | IC50 = 199 nM against P. falciparum | |
| Anti-inflammatory | 61-85% inhibition of TNF-α at 10 µM | |
| Antibacterial | High activity against E. coli |
Case Study 1: Antiparasitic Activity
In a study focusing on antiparasitic activity, derivatives similar to 1-(2-Bromo-5-methylphenyl)ethylamine were tested against Plasmodium falciparum. The results indicated an IC50 value of 199 nM, suggesting potent activity against the erythrocytic forms of the parasite, which is crucial for malaria treatment strategies .
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of related compounds. The study revealed that certain derivatives could inhibit TNF-α production by up to 85%, positioning them as candidates for developing new anti-inflammatory therapies .
Case Study 3: Antimicrobial Properties
Research on antimicrobial properties showed that compounds within this category exhibited significant antibacterial effects against E. coli, with some derivatives demonstrating higher efficacy than standard antibiotics at similar concentrations .
Q & A
Q. What are the established synthetic methodologies for 1-(2-Bromo-5-methylphenyl)ethylamine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves brominated aromatic precursors coupled with ethylamine derivatives. Key intermediates include:
- 2-Bromo-5-methylphenethyl halides (e.g., bromoethyl derivatives), which undergo nucleophilic substitution or reductive amination with ethylamine .
- Cyclopropane-functionalized intermediates , such as 1-(2-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid, which can be modified via amidation or reduction .
- Brominated aryl ketones , which may serve as substrates for transaminase-catalyzed amination to introduce the ethylamine group .
Example Workflow:
Q. What safety protocols should be followed when handling brominated aromatic amines in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of volatile brominated compounds.
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
- Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent groundwater pollution .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., ethylamine CH₂ groups, aromatic protons).
- ¹³C NMR confirms carbon骨架, including brominated aromatic carbons and ethyl substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield and selectivity in the synthesis of 1-(2-Bromo-5-methylphenyl)ethylamine?
Methodological Answer:
- Catalyst Screening: Test palladium or nickel catalysts for coupling reactions to minimize byproducts (e.g., dehalogenation).
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates in nucleophilic substitutions .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during bromination steps .
- Enzymatic Approaches: Engineer ω-transaminases via semi-rational mutagenesis to improve substrate specificity and turnover rates .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the stereochemical analysis of this amine?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model enzyme-substrate interactions to identify mismatches between predicted and observed enantioselectivity .
- Kinetic Isotope Effects (KIE): Study reaction mechanisms to pinpoint steric or electronic factors affecting stereochemical outcomes.
- X-ray Crystallography: Resolve crystal structures of intermediates to validate computational docking predictions .
Q. What enzymatic approaches have been successfully employed for the asymmetric synthesis of structurally similar brominated ethylamines?
Methodological Answer:
- ω-Transaminase Engineering: Random and semi-rational mutagenesis (e.g., focused on active-site residues) enhances activity toward brominated substrates. For example, mutations at positions 149 and 267 in Chromobacterium violaceum transaminase improved enantiomeric excess (ee) by 40% in analogous compounds .
- Immobilized Enzymes: Use cross-linked enzyme aggregates (CLEAs) to stabilize transaminases for repeated use in flow reactors .
- Cofactor Recycling: Couple with glucose dehydrogenase (GDH) to regenerate PLP cofactors and reduce costs .
Data Contradiction Analysis Example
Scenario: Conflicting reports on the enantioselectivity of ω-transaminase variants for brominated ethylamine synthesis.
Resolution Strategy:
Replicate Experiments: Verify reaction conditions (pH, temperature, cofactor concentrations) across studies.
Substrate Scope Analysis: Test enzyme variants against a broader range of brominated substrates to identify specificity trends.
Structural Biology: Compare enzyme-substrate binding modes via cryo-EM or X-ray crystallography to explain selectivity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
